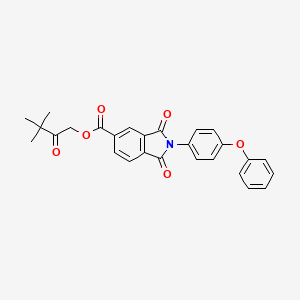![molecular formula C28H19IN4O B12461702 2-iodo-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide](/img/structure/B12461702.png)
2-iodo-N-[5-(4-methylphenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-iodo-N-[8-(4-methylphenyl)-9,10,17-triazatetracyclo[8700(2),?0(1)(1),(1)?]heptadeca-1(17),2(7),3,5,8,11,13,15-octaen-14-yl]benzamide is a complex organic compound characterized by its unique structure, which includes an iodine atom, a methylphenyl group, and a triazatetracyclic core
Méthodes De Préparation
The synthesis of 2-iodo-N-[8-(4-methylphenyl)-9,10,17-triazatetracyclo[8.7.0.0(2),?.0(1)(1),(1)?]heptadeca-1(17),2(7),3,5,8,11,13,15-octaen-14-yl]benzamide typically involves the reaction of benzoyl isothiocyanate with 2-(2-aminophenyl)-1H-benzimidazole . The reaction conditions include the use of solvents such as THF (tetrahydrofuran) and catalysts like zinc and TiCl4 (titanium tetrachloride) . The compound is then characterized using various spectroscopic techniques, including IR (infrared spectroscopy), NMR (nuclear magnetic resonance), and GC-MS (gas chromatography-mass spectrometry) .
Analyse Des Réactions Chimiques
This compound undergoes several types of chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form various iodinated derivatives.
Reduction: The compound can be reduced to remove the iodine atom, leading to the formation of different amine derivatives.
Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2-iodo-N-[8-(4-methylphenyl)-9,10,17-triazatetracyclo[8.7.0.0(2),?.0(1)(1),(1)?]heptadeca-1(17),2(7),3,5,8,11,13,15-octaen-14-yl]benzamide has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of other complex organic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2-iodo-N-[8-(4-methylphenyl)-9,10,17-triazatetracyclo[8.7.0.0(2),?.0(1)(1),(1)?]heptadeca-1(17),2(7),3,5,8,11,13,15-octaen-14-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interact with proteins involved in cell signaling and metabolism .
Comparaison Avec Des Composés Similaires
Similar compounds to 2-iodo-N-[8-(4-methylphenyl)-9,10,17-triazatetracyclo[8.7.0.0(2),?.0(1)(1),(1)?]heptadeca-1(17),2(7),3,5,8,11,13,15-octaen-14-yl]benzamide include:
- 4,6-Dinitro-2-thia-10,17-diazatetracyclo[8.7.0.0{3,8}.{11,16}]heptadeca-1(17),3(8),4,6,11,13,15-heptaen-9-one
- 5,6,14-trihydroxy-8,17-dioxatetracyclo[8.7.0.0²,⁷.0¹¹,¹⁶]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one
These compounds share structural similarities but differ in their functional groups and specific chemical properties. The uniqueness of 2-iodo-N-[8-(4-methylphenyl)-9,10,17-triazatetracyclo[8.7.0.0(2),?.0(1)(1),(1)?]heptadeca-1(17),2(7),3,5,8,11,13,15-octaen-14-yl]benzamide lies in its specific iodine and methylphenyl substitutions, which confer distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C28H19IN4O |
|---|---|
Poids moléculaire |
554.4 g/mol |
Nom IUPAC |
2-iodo-N-[5-(4-methylphenyl)benzimidazolo[2,1-a]phthalazin-10-yl]benzamide |
InChI |
InChI=1S/C28H19IN4O/c1-17-10-12-18(13-11-17)26-20-6-2-3-7-21(20)27-31-24-16-19(14-15-25(24)33(27)32-26)30-28(34)22-8-4-5-9-23(22)29/h2-16H,1H3,(H,30,34) |
Clé InChI |
NLYAJEILKQIEJJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=NN3C4=C(C=C(C=C4)NC(=O)C5=CC=CC=C5I)N=C3C6=CC=CC=C62 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


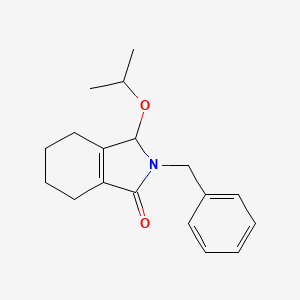
![N-(butan-2-yl)-4-[(4-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B12461622.png)
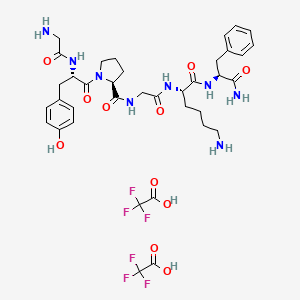
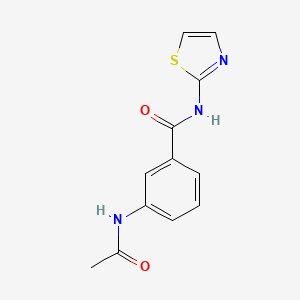
![N'-[(4-chloro-3,5-dimethylphenoxy)acetyl]-2-oxo-2-(piperidin-1-yl)acetohydrazide](/img/structure/B12461658.png)
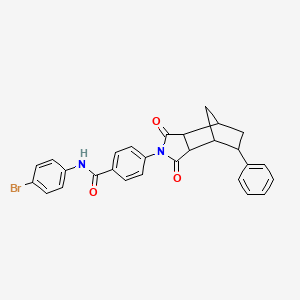
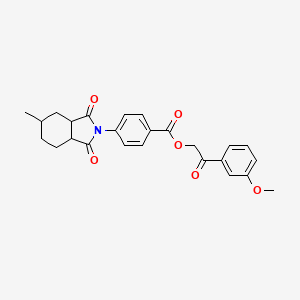
![N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12461664.png)
![5-(2,3-dichlorophenyl)-N-{4-[(thiophen-2-ylcarbonyl)amino]phenyl}furan-2-carboxamide](/img/structure/B12461665.png)
![Butyl 2-[4-(4-tert-butylphenoxy)phenyl]-1,3-dioxoisoindole-5-carboxylate](/img/structure/B12461668.png)
![1-Dibenzo[b,d]furan-3-yl-3-naphthalen-1-ylurea](/img/structure/B12461674.png)
![N-{[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-methoxy-3-nitrobenzamide](/img/structure/B12461678.png)
![N6-ethyl-N4-(4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B12461687.png)
